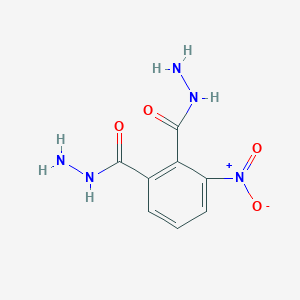
3-Nitrobenzene-1,2-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrobenzene-1,2-dicarbohydrazide is an organic compound with the molecular formula C8H8N4O4 It is a derivative of benzene, featuring nitro and carbohydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzene-1,2-dicarbohydrazide typically involves the reaction of 3-nitrophthalic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The reaction mixture is heated to around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrobenzene-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Condensation: The carbohydrazide groups can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 3-Aminobenzene-1,2-dicarbohydrazide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Condensation: Hydrazones or hydrazides.
Applications De Recherche Scientifique
3-Nitrobenzene-1,2-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of polymers and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Nitrobenzene-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The carbohydrazide groups can form covalent bonds with aldehydes and ketones, which can modify the structure and function of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrophthalic acid: A precursor in the synthesis of 3-Nitrobenzene-1,2-dicarbohydrazide.
3-Aminobenzene-1,2-dicarbohydrazide: A reduction product of this compound.
Benzene-1,2-dicarbohydrazide: Lacks the nitro group but has similar carbohydrazide functionality.
Uniqueness
This compound is unique due to the presence of both nitro and carbohydrazide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H9N5O4 |
|---|---|
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
3-nitrobenzene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C8H9N5O4/c9-11-7(14)4-2-1-3-5(13(16)17)6(4)8(15)12-10/h1-3H,9-10H2,(H,11,14)(H,12,15) |
Clé InChI |
PSSBGUKUNSBTCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















